2-Pyrazineacetic acid
Overview
Description
2-Pyrazineacetic acid, also known as pyrazinecarboxylic acid, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives and complexes that exhibit a range of photophysical, catalytic, and luminescent properties.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in several studies. For instance, novel 2-pyrazoline derivatives were synthesized from dibenzalacetones, formic acid, and hydrazine hydrate in ethanol, with their structures confirmed by various spectroscopic methods . Additionally, complexes containing 2-pyrazinecarboxylate were synthesized and characterized, demonstrating the versatility of this compound in forming metal complexes with octahedral geometry . An efficient synthesis of unsymmetrical 2,6-disubstituted pyrazines was also developed using a palladium(II)-catalyzed cascade reaction, showcasing the potential for creating diverse pyrazine-based structures .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. This has revealed the octahedral geometry of metal complexes involving 2-pyrazinecarboxylate and the involvement of nitrogen atoms from the pyrazinic acid molecules in chelation . The crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate has also been determined, highlighting the role of nitrogen atoms in the pyrazine ring in hydrogen bonding .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions. The synthesized 2-pyrazoline derivatives exhibit photophysical properties with emissions occurring between 310 nm and 370 nm, indicating their potential use in fluorescence applications . The metal complexes of 2-pyrazinecarboxylate have been shown to catalyze the green synthesis of 2H-indazolo[2,1-b]phthalazine-triones, demonstrating the catalytic capabilities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been extensively studied. The luminescent properties of metal(II) 2-pyrazinephosphonates were investigated, revealing their potential for use in luminescent materials . The fluorescence studies of 3,5-diaryl substituted 2-pyrazolines provided insights into their absorption and emission characteristics, which are important for understanding their behavior in potential applications .
Scientific Research Applications
Green Synthesis Techniques
2-Pyrazineacetic acid is utilized in green chemistry, particularly in the solvent-free synthesis of various pyrazole derivatives. For instance, Al-Matar et al. (2010) demonstrated its use in the synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines without the need for solvents, emphasizing its role in environmentally friendly chemical processes (Al-Matar et al., 2010).
Antibacterial and Antifungal Applications
Compounds derived from this compound show significant antibacterial and antifungal properties. Faidallah et al. (2011) synthesized derivatives of 2H-pyran and 2H-pyridine-2-ones, showcasing their effectiveness against various microbes (Faidallah et al., 2011).
Electrodialysis in Pharmaceutical Industry
The role of this compound extends to the pharmaceutical industry, particularly in the preparation of antitubercular drugs. Sridhar and Palaniappan (1989) explored its use in preparing pyrazine 2,3-dicarboxylic acid, a key intermediate in antitubercular drug synthesis, using electrodialysis (Sridhar & Palaniappan, 1989).
Structural and Spectroscopic Analysis
Kumar and Singh (2007) focused on understanding the structure of various products derived from reactions involving this compound, using NMR spectroscopy and other techniques. This research contributes to a deeper understanding of the molecular behavior of these compounds (Kumar & Singh, 2007).
Antimicrobial Drug Development
Asad et al. (2020) synthesized N-trifluoroacetyl-2-pyrazolines from this compound, demonstrating their potential in antimicrobial drug development. These compounds showed promising activity against pathogenic bacteria like E. coli and P. aeruginosa (Asad et al., 2020).
Ultrasound-Assisted Organic Synthesis
Li et al. (2007) reported on the synthesis of 1,3,5-triaryl-2-pyrazolines in an acetic acid aqueous solution under ultrasound irradiation. This highlights the use of this compound in innovative synthesis techniques that are both efficient and environmentally friendly (Li et al., 2007).
Multifunctional Chemical Behavior
Santhiya et al. (2021) synthesized compounds combining acylhydrazone, pyrazine, and pyridine units, demonstrating the multifunctional behavior of derivatives of this compound. These compounds exhibit unique properties like moisture detection, halochromism, and aggregation-induced emission, showcasing the diverse applications of this compound in advanced material science (Santhiya et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrazine derivatives have been shown to interact with multiple targets, such as energy production, trans-translation, and perhaps pantothenate/coenzyme a required for persister survival .
Biochemical Pathways
It’s known that pyrazine derivatives can disrupt membrane energy production, inhibit trans-translation, and possibly inhibit pantothenate and coa biosynthesis .
Result of Action
Pyrazine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-pyrazin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDADIDIQCPEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600031 | |
Record name | (Pyrazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
140914-89-2 | |
Record name | (Pyrazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrazine acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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